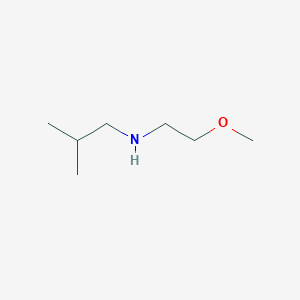

(2-Methoxyethyl)(2-methylpropyl)amine

Übersicht

Beschreibung

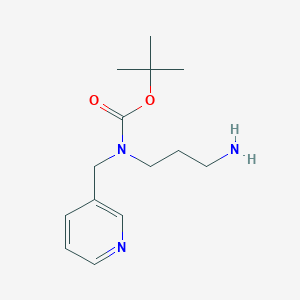

“(2-Methoxyethyl)(2-methylpropyl)amine” is a chemical compound with the CAS Number: 1019603-73-6 . It has a molecular weight of 131.22 and its IUPAC name is N-(2-methoxyethyl)-2-methyl-1-propanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(2-Methoxyethyl)(2-methylpropyl)amine” is 1S/C7H17NO/c1-7(2)6-8-4-5-9-3/h7-8H,4-6H2,1-3H3 . The InChI key is CUVKEYZZIXTRKC-UHFFFAOYSA-N . For a detailed molecular structure, it’s recommended to refer to specialized chemical structure databases.Physical And Chemical Properties Analysis

“(2-Methoxyethyl)(2-methylpropyl)amine” is a liquid at room temperature . For a detailed physical and chemical properties analysis, it’s recommended to refer to specialized chemical properties literature or databases.Wissenschaftliche Forschungsanwendungen

Manganese(II) Complexes

A study by Wu et al. (2004) focuses on manganese(II) complexes with ligands derived from 2-aminomethylpyridine bearing a methoxyalkyl arm. The synthesis and characterization of these complexes reveal their potential applications in magnetism, showing how variations in ligand structure affect the coordination and magnetic properties of the complexes. This research demonstrates the role of ether oxygen atoms in coordination and highlights the different magnetic interactions within the manganese(II) complexes, providing insights into the design of magnetic materials (Wu et al., 2004).

C-H Amination Reaction

Yakura et al. (2007) explored the dirhodium(II)-catalyzed C-H amination reaction of a compound closely related to "(2-Methoxyethyl)(2-methylpropyl)amine." This study highlights an efficient method for the preparation of oxazolidinones from carbamates, demonstrating the versatility of such structures in synthetic organic chemistry. The research showcases the potential of these reactions in generating optically active compounds, which are crucial in the development of new pharmaceuticals and materials (Yakura et al., 2007).

Photolabile Amine Protecting Group

A study by Yueh et al. (2015) on the development of a photolabile amine protecting group suitable for multistep flow synthesis presents another application of related compounds. This research underscores the importance of such protecting groups in simplifying synthetic pathways, particularly in the context of continuous-flow chemistry. The use of a methoxy-based protecting group demonstrates the utility of these compounds in facilitating complex chemical syntheses (Yueh et al., 2015).

Functionalized Polymers

Abdelaty (2021) investigated the preparation of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers. This study illustrates the application of compounds with tertiary amine groups in creating smart materials capable of responding to environmental changes. Such materials have potential applications in bio-separation and biotechnology, showcasing the versatility of methoxyethyl and methylpropyl amine derivatives in materials science (Abdelaty, 2021).

Gas Separation Membranes

Blinova and Švec (2012) explored the use of polyaniline membranes modified with methoxy-based compounds for the separation of carbon dioxide and methane. This research highlights the potential of such materials in addressing environmental challenges, particularly in the field of gas separation technologies. The study demonstrates the effectiveness of these membranes in CO2 capture, offering a promising avenue for the development of more efficient and environmentally friendly gas separation processes (Blinova & Švec, 2012).

Safety and Hazards

“(2-Methoxyethyl)(2-methylpropyl)amine” is classified as a dangerous substance. It has hazard statements H226, H302, H312, H314, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . For a detailed safety and hazards analysis, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other safety literature.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)6-8-4-5-9-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKEYZZIXTRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyethyl)(2-methylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3201550.png)

amine](/img/structure/B3201598.png)

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)